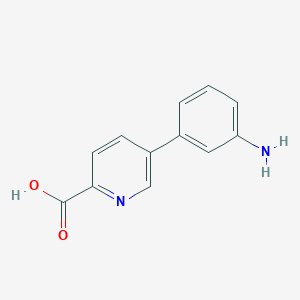

5-(3-Aminophenyl)picolinic acid

CAS No.: 1261896-52-9

Cat. No.: VC11753279

Molecular Formula: C12H10N2O2

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261896-52-9 |

|---|---|

| Molecular Formula | C12H10N2O2 |

| Molecular Weight | 214.22 g/mol |

| IUPAC Name | 5-(3-aminophenyl)pyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H10N2O2/c13-10-3-1-2-8(6-10)9-4-5-11(12(15)16)14-7-9/h1-7H,13H2,(H,15,16) |

| Standard InChI Key | BVACGTUHDQGCRT-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)N)C2=CN=C(C=C2)C(=O)O |

| Canonical SMILES | C1=CC(=CC(=C1)N)C2=CN=C(C=C2)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

5-(3-Aminophenyl)picolinic acid (CAS: 1261960-62-6) is a heterocyclic compound with the molecular formula and a molecular weight of 314.34 g/mol . The structure comprises a picolinic acid moiety (a pyridine ring with a carboxylic acid group at the 2-position) linked to a 3-aminophenyl group via a carbon chain. The presence of both aromatic amine and carboxylic acid functional groups suggests potential for hydrogen bonding and metal chelation, properties common to bioactive picolinates .

Key Structural Features:

-

Pyridine Core: The six-membered aromatic ring with nitrogen at the 1-position provides a rigid planar structure.

-

Carboxylic Acid Substituent: Positioned at the 2-carbon of the pyridine ring, this group enhances solubility and enables salt formation.

-

3-Aminophenyl Side Chain: The benzene ring with an amine group at the meta position introduces reactivity for further functionalization, such as acylation or conjugation .

Synthesis and Methodological Approaches

While no direct synthesis protocol for 5-(3-Aminophenyl)picolinic acid is documented in the provided sources, analogous pathways for picolinic acid derivatives offer plausible routes. A common strategy involves nitration followed by reduction to introduce the amine group, as demonstrated in the synthesis of 3-hydroxy-N-nitro-picolinamide .

Hypothetical Synthesis Pathway:

-

Nitration of Picolinic Acid:

-

Coupling with 3-Aminophenyl Groups:

-

Hydrolysis and Purification:

Table 1: Comparative Synthetic Conditions for Picolinic Acid Derivatives

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | , 0–25°C | 70 | |

| Amine Coupling | Pd catalysis, 60–80°C | 65–85 | |

| Crystallization | Isopropanol, −20°C | 90 |

Physicochemical and Spectroscopic Properties

Experimental data for 5-(3-Aminophenyl)picolinic acid are sparse, but extrapolations from structural analogs provide insights:

Physicochemical Parameters:

-

Solubility: Likely polar due to carboxylic acid and amine groups; soluble in DMSO, methanol, and aqueous buffers at pH > 5 .

-

Melting Point: Unreported for this compound, but similar picolinates (e.g., 3-hydroxy-N-methyl-picolinamide) melt at 66–67°C .

-

Stability: Susceptible to oxidation at the amine group; storage under inert atmosphere recommended .

Spectroscopic Characterization:

-

IR Spectroscopy: Expected peaks at ~1700 cm (C=O stretch), ~3300 cm (N-H stretch), and 1600 cm (aromatic C=C) .

-

NMR: NMR would show multiplet signals for pyridine protons (δ 7.5–8.5 ppm) and aromatic amine protons (δ 6.5–7.2 ppm) .

Research Gaps and Future Directions

Current limitations in understanding 5-(3-Aminophenyl)picolinic acid include:

-

Synthetic Optimization: No reported yields or scalability data for its synthesis.

-

Biological Screening: Absence of in vitro or in vivo toxicity/efficacy studies.

-

Mechanistic Studies: Role of the 3-aminophenyl group in target binding remains unexplored.

Future research should prioritize:

-

Development of robust synthetic protocols with >80% yield.

-

Screening against agricultural pests and human disease models.

-

Computational modeling to predict binding affinities for auxin receptors or metalloenzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume